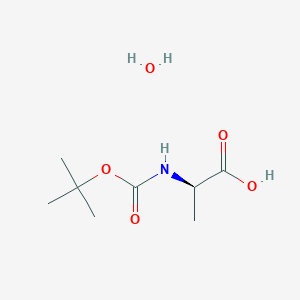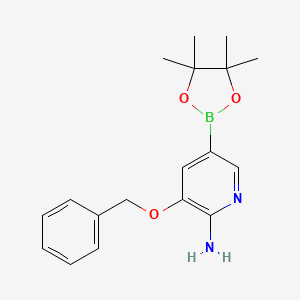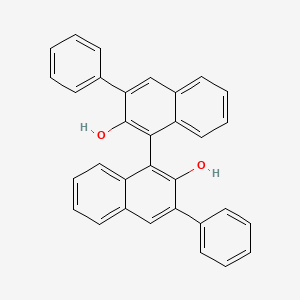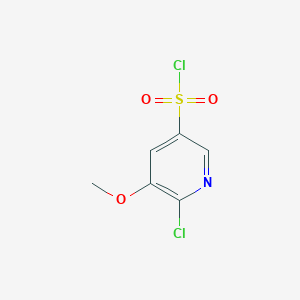
Boc-alpha-methyl-DL-methionine
Descripción general
Descripción
Boc-alpha-methyl-DL-methionine is a biochemical used for proteomics research . It has a molecular formula of C11H21NO4S and a molecular weight of 263.35 .
Molecular Structure Analysis
This compound contains a total of 37 bonds; 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H21NO4S and a molecular weight of 263.35 .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Boc-alpha-methyl-DL-methionine has been studied for its role in enzyme inhibition, particularly in the context of methionine adenosyltransferases. Kappler et al. (1987) synthesized a potent inhibitor of rat methionine adenosyltransferases, which are crucial for the methylation of nucleic acids, proteins, and other molecules. This inhibitor was designed to understand the enzyme's function and potentially target related metabolic disorders or diseases (Kappler, Vrudhula, & Hampton, 1987).
Nutritional Biochemistry and Animal Health
Methionine and its analogs, such as DL-methionine and DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA), are critical in animal nutrition, especially in poultry and aquaculture. Zhang et al. (2017) explored the effects of L-methionine, DL-methionine, and the methionine analogue DL-HMTBA on broiler chickens, focusing on biochemical and physiological parameters. The study found that methionine supplementation improved growth performance and influenced the expression of intestinal nutrient transporters, suggesting a complex interaction between the source of methionine and its absorptive function in the intestine (Zhang, Saremi, Gilbert, & Wong, 2017).
Cellular Metabolism
Methionine's role extends to cellular metabolism, where it is involved in methylation processes and as a precursor to S-adenosylmethionine, a key methyl donor. Research by Zuo et al. (2019) on different methionine sources highlighted their impact on methionine metabolism in small intestinal cells, indicating that different sources can influence methionine's transmethylation and trans-sulfur metabolism, with implications for livestock nutrition (Zuo, Gu, Li, Wei, & Peng, 2019).
Antioxidant Properties and Oxidative Stress
Methionine and its derivatives have been implicated in the body's antioxidant defense mechanisms. Swennen et al. (2011) investigated the role of DL-methionine and its hydroxy analogue DL-HMTBA on the antioxidant status of broiler chickens, revealing that methionine supplementation can modulate oxidative stress and antioxidant defenses, highlighting the interplay between dietary protein content and methionine sources in influencing oxidative status (Swennen, Geraert, Mercier, Everaert, Stinckens, Willemsen, Li, Decuypere, & Buyse, 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
Boc-alpha-methyl-DL-methionine is primarily used in proteomics research . .
Mode of Action
It’s often used in scientific research, particularly in the field of proteomics .
Biochemical Pathways
This compound is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon . This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .
Result of Action
This compound has diverse applications, aiding in the study of protein synthesis, peptide chemistry, and drug development. Its unique properties make it an indispensable tool for researchers in various fields.
Análisis Bioquímico
Biochemical Properties
It is known that methionine, an essential amino acid, plays a crucial role in various biochemical processes .
Cellular Effects
Methionine, an essential amino acid, is known to be involved in various cellular processes .
Molecular Mechanism
Methionine, an essential amino acid, is known to be involved in various molecular mechanisms .
Metabolic Pathways
Methionine, an essential amino acid, is known to be involved in various metabolic pathways .
Propiedades
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQTHFWJCXUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)



![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)




